molecular formula C11H23NO B1357943 [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol CAS No. 917898-68-1

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol

Cat. No.: B1357943
CAS No.: 917898-68-1
M. Wt: 185.31 g/mol
InChI Key: DQGKXHSNPCVVGO-UHFFFAOYSA-N
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Description

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,2-dimethylpropyl group at the 1-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 2,2-dimethylpropyl bromide, followed by the reduction of the resulting ketone to the corresponding alcohol.

    Alkylation: Piperidine is reacted with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

    Reduction: The resulting ketone is then reduced to the alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation can also be employed for the reduction step, using catalysts such as palladium on carbon or platinum oxide.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(2,2-Dimethylpropyl)piperidine-4-carboxylic acid.

    Reduction: 1-(2,2-Dimethylpropyl)piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in the study of piperidine derivatives’ biological activities, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylpropyl)piperidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    4-Hydroxymethylpiperidine: Lacks the 2,2-dimethylpropyl group, affecting its steric properties and reactivity.

    1-Benzylpiperidin-4-yl]methanol: Contains a benzyl group instead of a 2,2-dimethylpropyl group, leading to different chemical and biological properties.

Uniqueness

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol is unique due to the presence of both the 2,2-dimethylpropyl and hydroxymethyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and medicinal chemistry, offering versatility in chemical modifications and potential biological activities.

Properties

IUPAC Name

[1-(2,2-dimethylpropyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGKXHSNPCVVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610401
Record name [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917898-68-1
Record name [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20a (29.5 g, 122 mmol) was dissolved in 200 mL of tetrahydrofuran and cooled to 0° C. Lithium aluminum hydride (s) (10.6 g, 279 mmol) was added slowly and the reaction was allowed to warm to rt and stirred for 24 h. The reaction was quenched by slow addition of sodium sulfate hydrated crystals (Na2SO4.10H2O) until there was no bubbling on addition followed by 20 mL of water. The mixture was filtered through Celite®, and the Celite® washed with diethyl ether. The solvent was removed from the filtrate to provide 20 g (97%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3).
Name
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Yield
97%

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